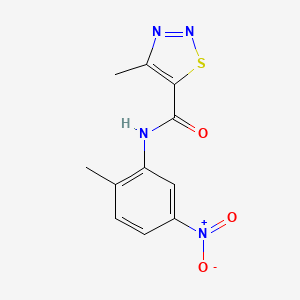
4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10N4O3S and its molecular weight is 278.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a compound within the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of derivatives related to this compound. For instance, a series of derivatives were synthesized and tested for their in vitro antimicrobial activity against various microorganisms.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values ranged from 1.95 µg/mL to 15.62 µg/mL for effective compounds against Staphylococcus spp. and Enterococcus faecalis .
- The compound exhibited a minimum bactericidal concentration (MBC) /MIC ratio of 1–4 , indicating strong bactericidal activity against Gram-positive bacteria .
- Notably, the compound showed activity that was two to seven times greater than the reference drug nitrofurantoin against certain Staphylococcus aureus strains .
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Comparison to Nitrofurantoin |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | 1.95 | 3.91 | 2x higher |
| Enterococcus faecalis ATCC 29212 | 15.62 | 62.5 | 7x higher |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various studies have assessed its cytotoxic effects against different cancer cell lines.
Key Findings:
- The compound demonstrated notable cytotoxicity against liver carcinoma cell lines with IC50 values indicating effective concentrations required to reduce cell viability by 50% .
- For example, one derivative exhibited an IC50 value of 1.03 µM , showcasing strong anticancer properties comparable to established chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2-1 (liver carcinoma) | 1.03 |
| Doxorubicin | HEPG2-1 | 3.13 |
Other Biological Activities
Beyond antimicrobial and anticancer effects, compounds in the thiadiazole class have been reported to exhibit various other biological activities:
- Antiviral Activity : Some derivatives have shown promising results against viral infections, particularly in plant virology where they exhibited significant protective effects against Tobacco Mosaic Virus (TMV) .
- Antifungal Activity : The antifungal efficacy has been moderate to weak across different strains of Candida species, with MFC values exceeding 1000 µg/mL for most tested compounds .
Case Studies
In one study focusing on the synthesis and evaluation of thiadiazole derivatives:
- A specific derivative was found to possess a unique structural motif that enhanced its bioactivity significantly compared to other tested compounds.
- The presence of electron-donating groups was correlated with increased cytotoxicity in cancer cell lines, while electron-withdrawing groups diminished activity .
Eigenschaften
IUPAC Name |
4-methyl-N-(2-methyl-5-nitrophenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-6-3-4-8(15(17)18)5-9(6)12-11(16)10-7(2)13-14-19-10/h3-5H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNPNRYVYUHNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














